molecular formula C15H18N2O3S2 B2611618 Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1796970-32-5

Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2611618
CAS RN: 1796970-32-5
M. Wt: 338.44
InChI Key: HASHVWSISHXNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a chemical compound that belongs to the class of benzothiazole sulfonamides . It is available for purchase from certain chemical suppliers. Benzothiazole sulfonamides are known for their diverse biological activities and have been studied for their potential applications in various fields .


Synthesis Analysis

The synthesis of benzothiazole sulfonamides, such as “Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone”, typically starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . These building blocks are connected via a series of chemical reactions, including S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation/SuFEx . Further chemical modifications can be made to the resulting benzothiazole sulfonamides to obtain the desired compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for further chemical modifications, such as N-alkylation and stereoselective transformations .

Future Directions

The future directions for the research and development of “Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” and related compounds could include further studies on their biological activities, mechanisms of action, and potential applications in various fields. The development of new synthetic methods and strategies could also be a focus of future research .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-10(2)9-22(19,20)11-7-17(8-11)15(18)14-16-12-5-3-4-6-13(12)21-14/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASHVWSISHXNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.